molecular formula C19H24N2O2 B5554468 N,N-diisopropyl-2-(6-methoxypyridin-2-yl)benzamide

N,N-diisopropyl-2-(6-methoxypyridin-2-yl)benzamide

Cat. No.: B5554468
M. Wt: 312.4 g/mol
InChI Key: QANNNLXGIRAOQL-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-(6-methoxypyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.183778013 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

  • Researchers have explored the synthesis processes involving similar benzamide derivatives. For instance, the enantioselective synthesis of piperidines from methylpyroglutamate, which involves a related benzamide derivative, has been studied, indicating potential applications in synthetic chemistry (Calvez, Chiaroni, & Langlois, 1998).

Copper-Mediated Aryloxylation

  • A study on the copper-mediated selective mono- or diaryloxylation of benzamides, using a new and removable N,O-bidentate directing group, suggests the applicability of related benzamides in organic synthesis, particularly in the development of new synthetic methodologies (Hao et al., 2014).

Neuroleptic Activity

  • Benzamide derivatives have been synthesized and evaluated for their neuroleptic activity, showing potential as therapeutic agents in treating psychosis (Iwanami et al., 1981).

Rh-Catalyzed Oxidative Coupling

  • The research on Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes, leading to the synthesis of polycyclic amides, demonstrates the utility of benzamide derivatives in complex organic synthesis (Song et al., 2010).

Imaging Solid Tumors

  • Fluorine-18-labeled benzamide analogs have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography, indicating a significant application in medical diagnostics and oncology (Tu et al., 2007).

Synthesis of Radiopharmaceuticals

  • The synthesis of specific benzamides for radiopharmaceutical purposes, such as in the preparation of labeled compounds for medical imaging, highlights another significant application (Bobeldijk et al., 1990).

Inhibition of Poly(ADP-ribose) Synthetase

  • Benzamides, especially those substituted in certain positions, have been found to inhibit poly(ADP-ribose) synthetase, a nuclear enzyme, suggesting potential therapeutic applications in conditions involving DNA repair and cell death (Purnell & Whish, 1980).

Antipsychotic Agents

  • Certain benzamides have been synthesized and evaluated for their antidopaminergic properties, serving as potential antipsychotic agents, thus indicating their applicability in psychiatric medication (Högberg et al., 1990).

Functionalization of Polymers

  • N,N-diisopropyl benzamide derivatives have been used in the functionalization of polymers, indicating their role in material science and engineering (Summers & Quirk, 1998).

Serum Prolactin Levels

  • The impact of certain benzamides on serum prolactin levels has been studied, suggesting applications in endocrinology and the treatment of disorders related to prolactin secretion (Meltzer et al., 1983).

Properties

IUPAC Name

2-(6-methoxypyridin-2-yl)-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(2)21(14(3)4)19(22)16-10-7-6-9-15(16)17-11-8-12-18(20-17)23-5/h6-14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANNNLXGIRAOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=NC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.